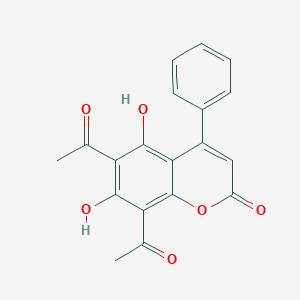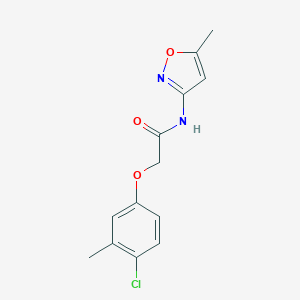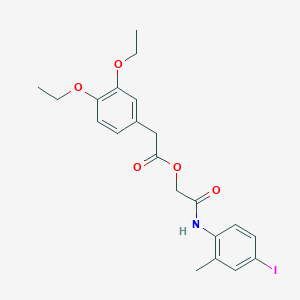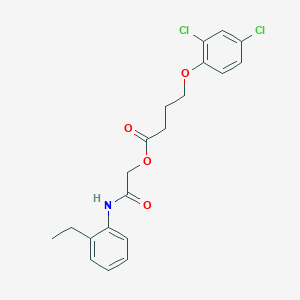
6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one, also known as apigenin, is a flavone compound found in various plants. It is known for its various pharmacological and biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
作用機序
Apigenin exerts its pharmacological and biological activities through various mechanisms of action. It has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Apigenin has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to modulate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
Apigenin has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in various tissues and organs. Apigenin has also been found to scavenge free radicals and reduce oxidative stress, which plays a crucial role in the pathogenesis of various diseases. Moreover, this compound has been found to induce apoptosis and suppress the proliferation of cancer cells by targeting various signaling pathways. Additionally, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Apigenin has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized through various methods. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been extensively studied for its various pharmacological and biological activities, which makes it a promising candidate for further research. However, one of the limitations is that the bioavailability of this compound is relatively low, which may limit its efficacy in vivo. Moreover, the optimal dosage and administration route of this compound have not been fully established, which may affect its therapeutic potential.
将来の方向性
There are several future directions for the research on 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one. One of the directions is to investigate the optimal dosage and administration route of this compound to enhance its bioavailability and efficacy in vivo. Moreover, further research is needed to elucidate the molecular mechanisms underlying the pharmacological and biological activities of this compound. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases, should be further explored. Furthermore, the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential.
合成法
Apigenin can be synthesized through various methods, including the extraction from plant sources, chemical synthesis, and biotransformation. The extraction method involves the isolation of 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one from plants such as parsley, chamomile, and celery. The chemical synthesis method involves the reaction of phenylacetic acid with 2,4,6-trihydroxyacetophenone in the presence of a catalyst to produce this compound. The biotransformation method involves the conversion of naringenin, a flavanone compound, to this compound through the action of a bacterial strain.
科学的研究の応用
Apigenin has been extensively studied for its various pharmacological and biological activities. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Apigenin has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). It has also been found to scavenge free radicals and reduce oxidative stress. Apigenin has been shown to induce apoptosis and suppress the proliferation of cancer cells by targeting various signaling pathways. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C19H14O6 |
|---|---|
分子量 |
338.3 g/mol |
IUPAC名 |
6,8-diacetyl-5,7-dihydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H14O6/c1-9(20)14-17(23)15(10(2)21)19-16(18(14)24)12(8-13(22)25-19)11-6-4-3-5-7-11/h3-8,23-24H,1-2H3 |
InChIキー |
KZRFEGICLBOVBX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C1O)C(=O)C)OC(=O)C=C2C3=CC=CC=C3)O |
正規SMILES |
CC(=O)C1=C(C(=C2C(=C1O)C(=CC(=O)O2)C3=CC=CC=C3)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
